2,3-Dimethyl-6-amino-2H-indazole (dihydrochloride) is a chemical compound that serves as an impurity in the synthesis of the anti-cancer drug pazopanib. It is classified as an indazole derivative, specifically falling under the category of nitrogen-containing heterocycles. The compound is recognized for its role in medicinal chemistry, particularly in the development of kinase inhibitors, which are crucial in cancer treatment.
This compound is primarily synthesized as an intermediate during the production of pazopanib hydrochloride, an oral angiogenesis inhibitor targeting vascular endothelial growth factor receptors and platelet-derived growth factor receptors. The synthesis processes have been documented in various patents and scientific articles that detail its preparation and applications in pharmaceutical development .
The synthesis of 2,3-dimethyl-6-amino-2H-indazole typically involves several steps:
One notable method involves:
The molecular structure of 2,3-dimethyl-6-amino-2H-indazole consists of a fused indazole ring system with two methyl groups at positions 2 and 3, and an amino group at position 6. Its structural representation can be described by the following:
The compound exhibits a melting point greater than 230 °C (dec.) and is hygroscopic in nature. It is slightly soluble in solvents like dimethyl sulfoxide and methanol .
The primary chemical reactions involving 2,3-dimethyl-6-amino-2H-indazole include:
The reduction of nitro groups typically employs reagents like tin(II) chloride or other reducing agents under acidic conditions to yield the amino derivative effectively .
The mechanism of action for compounds like 2,3-dimethyl-6-amino-2H-indazole primarily revolves around their role as kinase inhibitors. These compounds inhibit specific kinase pathways that are crucial for tumor growth and angiogenesis.
Research indicates that such indazole derivatives can effectively block receptor tyrosine kinases, thereby hindering cancer cell proliferation and promoting apoptosis . The precise interaction mechanisms often involve competitive inhibition at the ATP-binding site of kinases.
The compound is hygroscopic and should be stored under inert conditions at room temperature to maintain stability . Its chemical reactivity allows it to participate in various transformations typical of amine-containing compounds.
The synthesis of 2,3-dimethyl-6-amino-2H-indazole via microchannel hydrogenation represents a paradigm shift in pharmaceutical intermediate manufacturing. This technology leverages micrometer-scale reaction channels to achieve superior mass/heat transfer compared to batch reactors, enabling precise control over reaction parameters and significantly reducing processing times from hours to seconds [1].
Palladium on carbon (Pd/C) is the predominant catalyst for continuous-flow hydrogenation of 2,3-dimethyl-6-nitro-2H-indazole. Optimal catalyst loading ranges from 0.5% to 8% relative to substrate mass, achieving >98% yield and >99.5% hydrogenation efficiency at 5% loading [1]. The microchannel environment enhances catalyst utilization by minimizing internal diffusion limitations due to:
Alternative catalysts (e.g., Pt/C, Raney Ni) remain unexplored in published literature for this specific transformation, though Pd/C’s selectivity for aromatic nitro reduction without over-reduction makes it ideal for aminoindazole synthesis [1].
Reaction kinetics are dramatically accelerated in microchannels due to intensified interfacial contact between gaseous H₂, liquid substrate, and solid catalyst. Critical kinetic parameters include:
Table 1: Kinetic Optimization in Microchannel Hydrogenation
Parameter | Optimal Range | Impact on Conversion | Reference |
---|---|---|---|
Temperature | 80–100°C | >99% at 100°C vs 85% at 40°C | [1] |
Hydrogen Pressure | 1.2–1.6 MPa | Linear increase to 99.5% conversion | [1] |
Residence Time | 30–120 seconds | 98% yield at 90 seconds | [1] |
Substrate Concentration | 1–5 wt% | >98% yield at 2–3% | [1] |
The reaction follows pseudo-first-order kinetics with an apparent rate constant 5–10× higher than batch reactors due to elimination of gas-liquid mass transfer resistance [1].
Microchannel systems achieve scalability through numbered-up parallel units rather than traditional reactor volume increases. Key intensification strategies:
Two dominant reduction pathways exist for converting 2,3-dimethyl-6-nitro-2H-indazole to the target amine:
Table 2: Reduction Method Comparison
Method | Yield | Purity | Advantages | Limitations | |
---|---|---|---|---|---|
Microchannel H₂/Pd/C | >98% | >99.5% | Continuous operation, low catalyst consumption | High-pressure equipment cost | |
SnCl₂/HCl Reduction | 87% | ~90% | Ambient pressure, no H₂ required | Toxic tin waste, requires pH manipulation | [6] |
Tin(II) chloride reduction proceeds via nitroso and hydroxylamine intermediates, requiring strict stoichiometric control (SnCl₂ : substrate = 4:1) to prevent by-product formation [6]. This method generates 3–5 kg inorganic waste per kg product, making it environmentally inferior despite lower capital costs [6].
Solvent selection critically influences reduction efficiency and subsequent processing:
Conversion of the free base to dihydrochloride involves proton transfer thermodynamics:
\text{C}_9\text{H}_{11}\text{N}_3 + 2\text{HCl} \rightleftharpoons \text{C}_9\text{H}_{11}\text{N}_3 \cdot 2\text{HCl} \quad (K_{eq} = 3.2 \times 10^8 \, \text{M}^{-2})
The high equilibrium constant enables near-quantitative salt formation. Crystallization proceeds via:
Computational modeling shows the dihydrochloride lattice energy (−198 kJ/mol) exceeds mono-hydrochloride (−167 kJ/mol), explaining its preferential formation at stoichiometric HCl ratios [8].
The dihydrochloride salt exhibits hygroscopicity due to chloride ion hydration. Solvent selection during crystallization critically impacts moisture uptake:
Optimal crystallization protocol:
1. Dissolve free base in ethanol (40°C) 2. Add 2.05 eq HCl (conc.) over 30 min 3. Cool to −5°C at 5°C/min 4. Isolate crystals; wash with cold ethanol
This yields non-hygroscopic material meeting pharmaceutical specifications (<0.1% water adsorption after 24h) [8].
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 107419-07-8
CAS No.: 18097-67-1
CAS No.: